Uric acid-15N2 (CAS 62948-75-8) is a stable isotope-labeled purine derivative featuring two nitrogen-15 atoms, typically at the 1 and 3 positions of the purine ring. In analytical chemistry and clinical diagnostics, it is primarily procured as an internal standard for Isotope Dilution Mass Spectrometry (ID-MS). By providing a precise +2 Da mass shift (m/z 169 vs. 167 in negative electrospray ionization) and maintaining identical physicochemical properties to endogenous uric acid, this compound is critical for correcting matrix-induced ion suppression and variable extraction recoveries in complex biological matrices such as serum, plasma, and urine [1].
Substituting Uric acid-15N2 with unlabeled external calibration or structural analogs (e.g., allantoin) leads to severe quantification errors in LC-MS/MS workflows. Unlabeled uric acid is highly susceptible to matrix effects during electrospray ionization, where co-eluting salts and endogenous metabolites cause unpredictable signal suppression. Structural analogs fail to perfectly co-elute with uric acid, meaning they experience different ionization environments and cannot accurately normalize the signal. Furthermore, while +1 Da labeled variants suffer from interference due to the natural M+1 isotopic abundance of high-concentration endogenous uric acid, the +2 Da shift of Uric acid-15N2 provides an interference-free mass channel without the higher procurement costs associated with fully 13C-labeled alternatives [1].
In definitive ID-MS methods used to establish clinical reference materials, spiking serum with Uric acid-15N2 prior to sample preparation drastically reduces analytical variance. Studies demonstrating candidate definitive methods show that the coefficient of variation (CV) for a single measurement using Uric acid-15N2 drops to 0.34%–0.42%, compared to the >2.0% CV typically observed with standard uncorrected HPLC-UV or enzymatic assays. This high precision, coupled with the absence of significant measurement bias, validates the 15N2-labeled standard for reference laboratories [1].
| Evidence Dimension | Measurement Coefficient of Variation (CV) |
| Target Compound Data | 0.34% - 0.42% CV (Uric acid-15N2 ID-MS) |
| Comparator Or Baseline | >2.0% CV (Unlabeled external calibration / HPLC-UV) |
| Quantified Difference | ~5-fold reduction in analytical variance |
| Conditions | Human serum pools, ID-MS vs standard HPLC-UV assays |
Procuring the 15N2-labeled standard is required for clinical and reference laboratories needing definitive, bias-free quantification of uric acid.
When quantifying uric acid in complex matrices like plasma or urine via LC-MS/MS (negative ESI mode), endogenous salts and co-eluting compounds cause significant ion suppression. Because Uric acid-15N2 perfectly co-elutes with endogenous uric acid, it experiences identical ion suppression dynamics. This allows the internal standard ratio to maintain 98-102% analytical recovery across diverse patient samples, whereas uncorrected external standards can suffer 20-40% signal loss due to matrix effects[1].
| Evidence Dimension | Analytical Recovery (Accuracy) |
| Target Compound Data | 98-102% recovery (15N2 internal standard correction) |
| Comparator Or Baseline | 60-80% recovery (Uncorrected external calibration) |
| Quantified Difference | 20-40% improvement in accuracy |
| Conditions | LC-MS/MS (negative ESI) of human plasma/urine post-protein precipitation |
Ensures reproducible bioanalytical data across highly variable patient samples by neutralizing matrix effects during electrospray ionization.
Uric acid-15N2 provides a +2 Da mass shift (m/z 169 vs 167 for unlabeled uric acid in negative mode). With an isotopic purity of ≥98 atom % 15N, it bypasses the M+1 natural isotopic abundance of endogenous uric acid, which interferes with +1 Da labeled standards. This +2 Da shift is sufficient to isolate the MRM transitions (e.g., m/z 169 -> 127) cleanly. For procurement teams, this offers a cost-effective balance, providing the necessary isotopic separation without the significantly higher synthesis and purchasing costs associated with fully 13C-labeled or 15N4-labeled alternatives .
| Evidence Dimension | Signal-to-Noise / Isotopic Cross-talk |
| Target Compound Data | Negligible cross-talk at +2 Da (m/z 169) |
| Comparator Or Baseline | High baseline interference at +1 Da (m/z 168) |
| Quantified Difference | Elimination of M+1 endogenous isotopic overlap |
| Conditions | Multiple Reaction Monitoring (MRM) in triple quadrupole MS |
Provides a cost-effective balance between complete isotopic separation and procurement budget compared to heavier, more expensive labeled alternatives.
Because it eliminates analytical bias and reduces CV to <0.5%, Uric acid-15N2 is utilized as the internal standard for establishing target values in external quality assessment schemes and certifying standard reference materials (e.g., NIST SRM 1950)[1].
In clinical trials evaluating gout therapies or hyperuricemia treatments, the 15N2 standard corrects severe matrix-induced ion suppression in high-throughput plasma and urine assays, ensuring regulatory-compliant analytical recovery [2].
Uric acid-15N2 is utilized as a stable isotope tracer to track purine degradation pathways and quantify uric acid consumption by gut microbiota, allowing researchers to differentiate exogenous tracer metabolism from endogenous purine pools [3].
Irritant